1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
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Overview
Description
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets are still under investigation, but its ability to interact with multiple biological targets makes it a compound of significant interest .
Comparison with Similar Compounds
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Employed in the treatment of chronic angina.
Aripiprazole: An antipsychotic medication.
What sets this compound apart is its unique combination of a piperazine ring with an amino-chlorophenyl group, which may confer distinct biological activities and therapeutic potentials .
Properties
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c20-16-7-8-18(17(21)14-16)22-10-12-23(13-11-22)19(24)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAOPVVXRPIXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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